molecular formula C11H13BO4 B8255579 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

Cat. No. B8255579
M. Wt: 220.03 g/mol
InChI Key: JKEZKYGQVUNIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H13BO4 and its molecular weight is 220.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhanced Brightness and Emission-Tuning in Nanoparticles : The use of related 1,3,2-dioxaborolane compounds in the creation of nanoparticles with enhanced brightness and tunable fluorescence emission. These nanoparticles show potential in various applications due to their high quantum yields and the ability to adjust their emission wavelengths (Fischer, Baier, & Mecking, 2013).

  • Characterization and Degradation Studies : Investigations into the thermal degradation of polymers derived from 1,3-dioxolane compounds, including an analysis of volatile degradation products. This research provides insights into the stability and degradation pathways of these materials (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

  • Properties of 2-Amino-1,3,2-dioxaborolanes : The preparation and properties of various 2-amino-1,3,2-dioxaborolanes were explored, discussing their chemical characteristics and potential applications (Cragg, 1968).

  • Dielectric and Optical Enhancements in Liquid Crystals : Research demonstrating that the introduction of 1,3-dioxolane derivatives in liquid crystals significantly enhances their dielectric anisotropy and birefringence, which has implications for their use in display technologies (Chen, Jiang, Jian, An, Chen, & Chen, 2015).

  • Synthesis and Molecular Structure Analysis : Studies on the synthesis and crystal structure of various 1,3,2-dioxaborolane derivatives, which contribute to a better understanding of their molecular characteristics and potential for various applications (Coombs, Vogels, Wheaton, Baerlocher, Baker, Decken, & Westcott, 2006).

properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-3-10(12-15-7-8-16-12)4-2-9(1)11-13-5-6-14-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZKYGQVUNIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-(1,3-Dioxolan-2-yl)phenyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.